molecular formula C14H17ClN2O3 B13834959 Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride CAS No. 30533-86-9

Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride

Cat. No.: B13834959
CAS No.: 30533-86-9
M. Wt: 296.75 g/mol
InChI Key: NNOVXNYXSFMQEI-UHFFFAOYSA-N
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Description

Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, an amino group, and a propynyloxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 5-amino-2-(2-propynyloxy)benzoic acid with morpholine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride
  • Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, sulfate
  • Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, nitrate

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

30533-86-9

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

(5-amino-2-prop-2-ynoxyphenyl)-morpholin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C14H16N2O3.ClH/c1-2-7-19-13-4-3-11(15)10-12(13)14(17)16-5-8-18-9-6-16;/h1,3-4,10H,5-9,15H2;1H

InChI Key

NNOVXNYXSFMQEI-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=C1)N)C(=O)N2CCOCC2.Cl

Origin of Product

United States

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